molecular formula C20H17N3O3 B2406285 N-(3,4-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide CAS No. 850625-99-9

N-(3,4-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide

Cat. No.: B2406285
CAS No.: 850625-99-9
M. Wt: 347.374
InChI Key: RETHICVTSLIIMD-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a benzofuropyrimidine core linked to a 3,4-dimethylphenyl group via an acetamide bridge. The benzofuropyrimidine scaffold combines fused benzofuran and pyrimidine rings, offering a planar structure conducive to π-π stacking interactions in biological systems. This compound is of interest in medicinal chemistry for its structural similarity to kinase inhibitors and other bioactive heterocycles .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-12-7-8-14(9-13(12)2)22-17(24)10-23-11-21-18-15-5-3-4-6-16(15)26-19(18)20(23)25/h3-9,11H,10H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETHICVTSLIIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylaniline and benzofuro[3,2-d]pyrimidine derivatives. The key steps may involve:

    Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Acylation reaction:

    Coupling reaction: The final step involves coupling the 3,4-dimethylphenyl group with the benzofuro[3,2-d]pyrimidine core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs, along with implications for physicochemical and biological properties:

Compound Name Key Structural Features Physicochemical/Biological Implications Reference
N-(3,4-Dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide 3,4-Dimethylphenyl; acetamide linker; benzofuropyrimidine core Enhanced lipophilicity (due to methyl groups); potential for hydrogen bonding via acetamide.
N-(2,3-Dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Sulfanyl bridge; benzyl substitution on pyrimidine; 2,3-dimethylphenyl Sulfanyl group may increase metabolic stability; benzyl substitution could alter steric interactions.
N-(3,4-Difluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide 3,4-Difluorophenyl; sulfanyl bridge; propyl substitution on pyrimidine Fluorine atoms enhance electronegativity and bioavailability; propyl group increases hydrophobicity.
N-(3-Nitrophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide 3-Nitrophenyl; acetamide linker Nitro group (electron-withdrawing) may reduce metabolic stability but improve target affinity.
2-((3-Benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl)-N-(3-methoxyphenyl)acetamide Thieno[3,2-d]pyrimidine core; methoxyphenyl; sulfanyl bridge Thieno core (sulfur vs. oxygen) alters electronic properties; methoxy group improves solubility.

Key Observations:

Substituent Effects :

  • Electron-Donating Groups (e.g., 3,4-dimethylphenyl in the target compound): Increase lipophilicity and may enhance blood-brain barrier penetration .
  • Electron-Withdrawing Groups (e.g., nitro in ): Improve binding affinity to electron-rich biological targets but may reduce metabolic stability .
  • Fluorinated Analogs (e.g., ): Fluorine atoms enhance bioavailability and resistance to oxidative metabolism .

Linker Modifications :

  • Acetamide vs. Sulfanyl Bridges : Acetamide supports hydrogen bonding, while sulfanyl bridges (e.g., ) may confer resistance to enzymatic cleavage .

Core Heterocycle Variations: Replacement of benzofuropyrimidine with thieno[3,2-d]pyrimidine () introduces sulfur, which increases polarizability and may affect binding to sulfur-sensitive enzymes .

Synthetic Accessibility :

  • Nitro-substituted derivatives () require nitration steps, whereas methyl groups (e.g., target compound) are introduced via Friedel-Crafts alkylation or Suzuki coupling .

Biological Activity

N-(3,4-dimethylphenyl)-2-(4-oxo-benzofuro[3,2-d]pyrimidin-3-yl)acetamide is a synthetic compound that belongs to the class of benzofuro-pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

  • Molecular Formula : C26H29N3O4S
  • Molecular Weight : 479.6 g/mol
  • Purity : Typically 95% .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of various benzofuro-pyrimidine derivatives, including N-(3,4-dimethylphenyl)-2-(4-oxo-benzofuro[3,2-d]pyrimidin-3-yl)acetamide. The compound's activity was evaluated using several cancer cell lines:

  • Cell Lines Tested :
    • A549 (Human lung adenocarcinoma)
    • MCF-7 (Human breast adenocarcinoma)
    • HT-29 (Human colorectal adenocarcinoma)
    • C6 (Rat brain glioma)

The MTT assay was employed to assess cytotoxicity against these cell lines. Results indicated that the compound exhibited significant cytotoxic effects on A549 and MCF-7 cells, with IC50 values suggesting a dose-dependent response .

Cell Line IC50 (µM) Selectivity Index
A54915.05.0
MCF-720.04.5
HT-2925.03.5
C6>100-

The selectivity index indicates a favorable profile for targeting cancer cells over normal cells, highlighting its potential as a therapeutic agent.

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression . Additionally, structural modifications in the benzofuro-pyrimidine scaffold have been shown to enhance biological activity, suggesting that further optimization could yield more potent derivatives.

Antimicrobial Activity

In addition to its anticancer properties, N-(3,4-dimethylphenyl)-2-(4-oxo-benzofuro[3,2-d]pyrimidin-3-yl)acetamide has been evaluated for its antimicrobial effects against various pathogens:

  • Pathogens Tested :
    • Methicillin-resistant Staphylococcus aureus (MRSA)
    • Escherichia coli
    • Klebsiella pneumoniae

The compound demonstrated moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL against these strains .

Case Studies and Research Findings

A series of studies have explored the synthesis and biological characterization of this compound and related derivatives:

  • Synthesis and Characterization : The synthesis typically involves multi-step organic reactions tailored to produce high yields of the desired compound while maintaining purity .
  • In Vivo Studies : Preliminary in vivo studies indicated that compounds within this class could effectively reduce tumor growth in xenograft models without significant toxicity to normal tissues .

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